![molecular formula C24H48O3 B100670 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]- CAS No. 16725-43-2](/img/structure/B100670.png)
1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] is a chemical compound that has gained significant attention in scientific research. It is a cyclic ether that has been used in various applications, including as a solvent, stabilizer, and plasticizer.
Mechanism Of Action
The mechanism of action of 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] is not fully understood. However, it is believed to act as a stabilizer and plasticizer in polymers by reducing the intermolecular forces between polymer chains, resulting in increased flexibility and durability. Additionally, it may act as a solvent in the extraction of natural products by disrupting the hydrogen bonds between the target compound and the solvent.
Biochemical And Physiological Effects
There is limited information on the biochemical and physiological effects of 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-]. However, it has been shown to have low toxicity in animal studies, suggesting that it may be a safe compound for use in scientific research.
Advantages And Limitations For Lab Experiments
The advantages of using 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] in lab experiments include its low toxicity, high melting point, and low solubility in water, making it useful for the extraction of natural products and the synthesis of various compounds. However, its low solubility in water may also limit its use in certain applications.
Future Directions
There are several future directions for research on 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-]. These include further studies on its mechanism of action, the development of more efficient synthesis methods, and the exploration of its potential applications in the fields of materials science, organic chemistry, and biochemistry. Additionally, the use of 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] in the development of new drugs and therapies may also be an area of future research.
Synthesis Methods
The synthesis of 1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] is typically achieved through the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with octadecyl bromide in the presence of a base. The resulting product is a white solid with a high melting point and low solubility in water.
Scientific Research Applications
1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl-] has been used in various scientific research applications, including as a solvent for the extraction of natural products, as a plasticizer for polymers, and as a stabilizer for organic solar cells. Additionally, it has been used in the synthesis of various compounds, including glycosides, glycoproteins, and glycolipids.
properties
CAS RN |
16725-43-2 |
|---|---|
Product Name |
1,3-Dioxolane, 2,2-dimethyl-4-[(octadecyloxy)methyl]- |
Molecular Formula |
C24H48O3 |
Molecular Weight |
384.6 g/mol |
IUPAC Name |
2,2-dimethyl-4-(octadecoxymethyl)-1,3-dioxolane |
InChI |
InChI=1S/C24H48O3/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-21-23-22-26-24(2,3)27-23/h23H,4-22H2,1-3H3 |
InChI Key |
PADBVTRAZHOORO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCOCC1COC(O1)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOCC1COC(O1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



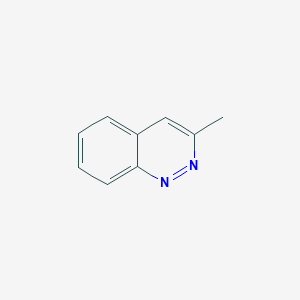
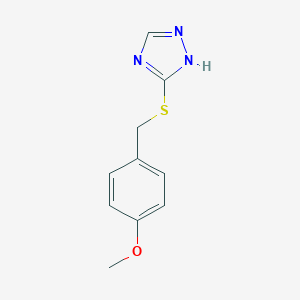
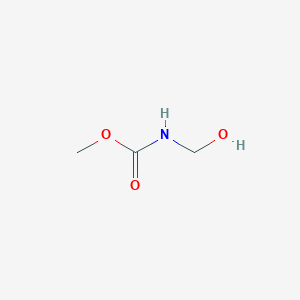
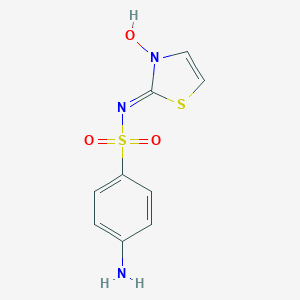
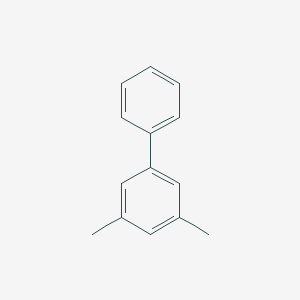
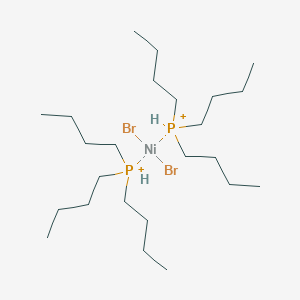
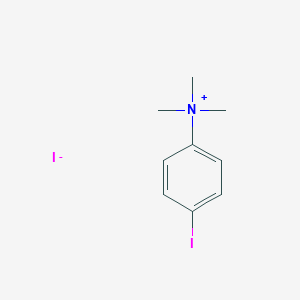
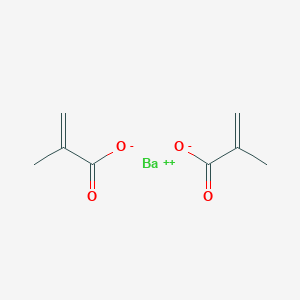
![6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B100604.png)
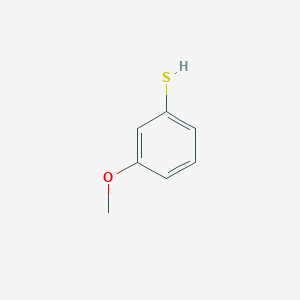
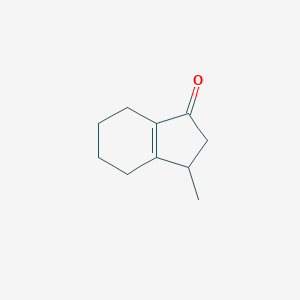
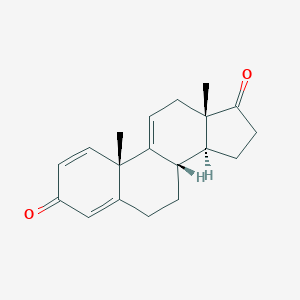
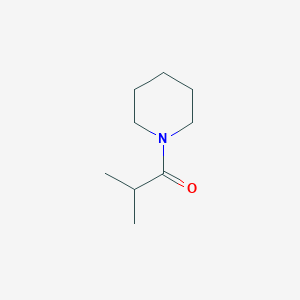
![(1R,2S,4S,8S,9S,12S,13S,16S,18R)-6-[(3S)-4-Hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-16-ol](/img/structure/B100612.png)